molecular formula C8H7FN4 B1529251 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1339916-52-7

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Cat. No. B1529251
CAS RN: 1339916-52-7
M. Wt: 178.17 g/mol
InChI Key: XHUYIXCDPYGWDB-UHFFFAOYSA-N
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Description

“1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine” is a chemical compound that belongs to the class of organic compounds known as fluoropyridines . Fluoropyridines are compounds containing a pyridine ring which bears a fluorine atom . They are interesting and unusual due to their physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

Synthesis and Characterization

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine serves as a crucial precursor in the synthesis of diverse fluorinated pyrazoles, a class of compounds with significant potential in medicinal chemistry. The treatment of benzoylfluoroacetonitrile with hydrazine, for instance, yields new 3-amino-4-fluoropyrazoles, revealing an unconventional mechanism and offering a fresh synthesis pathway for these fluorinated compounds (Surmont, Verniest, & de Kimpe, 2010).

Applications in Medicinal Chemistry

Pyrazole derivatives, including those structurally related to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, have been synthesized and characterized extensively, demonstrating significant biological activities. The reactions of hydroxymethyl pyrazole derivatives with primary amines yield compounds with confirmed structures through various spectroscopic techniques. These compounds exhibit potential biological activities, including antitumor, antifungal, and antibacterial effects. Furthermore, their armed structure and the possibility of further functionalization make them valuable for drug discovery (Titi et al., 2020).

Advanced Synthetic Applications

The compound has been utilized in advanced synthetic applications, such as the development of novel oxazolidinone antibacterial candidates. A key intermediate, 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, was prepared through a series of reactions, demonstrating the compound's versatility and potential in large-scale drug production. This highlights the importance of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine and its derivatives in the synthesis of complex pharmaceuticals (Yang et al., 2014).

Coordination Chemistry and Complex Formation

The compound's derivatives have been explored in coordination chemistry, showcasing their ability to form complexes with various metals. This includes applications in luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions. The versatile binding and complexation properties of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine derivatives make them an area of interest in the development of new materials and sensors (Halcrow, 2005).

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUYIXCDPYGWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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